![molecular formula C10H6ClNO2S B572999 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid CAS No. 1211505-13-3](/img/structure/B572999.png)
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
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Overview
Description
The compound “4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid” likely belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of two carbon atoms, one nitrogen atom, and one sulfur atom . The “2-chlorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached .
Chemical Reactions Analysis
Again, without specific information, it’s hard to provide an analysis of the chemical reactions involving this compound. Thiazoles can undergo a variety of reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it acidic, and the chlorine atom could make it more reactive .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIZWRKPEMRGSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676287 |
Source
|
Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
CAS RN |
1211505-13-3 |
Source
|
Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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